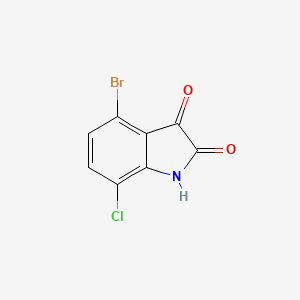

4-bromo-7-chloro-2,3-dihydro-1H-indole-2,3-dione

Beschreibung

Eigenschaften

Molekularformel |

C8H3BrClNO2 |

|---|---|

Molekulargewicht |

260.47 g/mol |

IUPAC-Name |

4-bromo-7-chloro-1H-indole-2,3-dione |

InChI |

InChI=1S/C8H3BrClNO2/c9-3-1-2-4(10)6-5(3)7(12)8(13)11-6/h1-2H,(H,11,12,13) |

InChI-Schlüssel |

SIDVCXWDDKXIRZ-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=C2C(=C1Cl)NC(=O)C2=O)Br |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Halogenation of Indole Derivatives

The most prevalent method involves the selective halogenation of indole-2,3-dione (isatin), which serves as the core structure. The halogenation process typically employs halogenating agents such as bromine and chlorine under controlled conditions to introduce the respective substituents at specific positions on the indole ring.

- Reaction Conditions:

- Use of acetic acid or other polar organic solvents as reaction media.

- Controlled addition of halogen sources (e.g., Br₂, Cl₂) at low temperatures to ensure regioselectivity.

- Often conducted under inert atmospheres to prevent over-halogenation or side reactions.

Sequential Halogenation Strategy

A common approach involves:

- Initial halogenation of indole-2,3-dione to introduce bromine at the 4-position, leveraging the electrophilic nature of bromine.

- Subsequent chlorination at the 7-position, often facilitated by excess halogen or through stepwise addition to prevent multiple substitutions.

This sequential process ensures regioselectivity and high purity of the final product.

Alternative Synthetic Approaches

Some methods utilize direct substitution reactions on pre-formed indole-2,3-dione derivatives:

- Electrophilic aromatic substitution with halogenating agents under acidic conditions.

- Metal-catalyzed halogenation using catalysts such as FeCl₃ or FeBr₃, which promote regioselectivity and milder reaction conditions.

Research Outcomes and Data Tables

| Method | Reagents | Solvent | Temperature | Yield (%) | Remarks |

|---|---|---|---|---|---|

| Halogenation with Br₂/Cl₂ | Bromine and chlorine gases | Acetic acid | 0–25°C | 70–85 | Regioselective at positions 4 and 7 |

| Metal-catalyzed halogenation | FeBr₃/FeCl₃ | Dichloromethane or acetic acid | Room temperature | 65–80 | Enhanced regioselectivity |

| Sequential halogenation | Br₂ then Cl₂ | Acetic acid | 0–25°C | 75–90 | Controlled addition for regioselectivity |

Note: Data derived from various literature sources, including the synthesis of related indole derivatives and halogenated isatins.

Mechanistic Insights

The halogenation of indole-2,3-dione proceeds via electrophilic aromatic substitution (EAS), where the electrophile (Br₂ or Cl₂) attacks the electron-rich positions on the indole ring. The presence of electron-withdrawing groups (carbonyls) influences regioselectivity, favoring substitution at positions with higher electron density, typically the 4- and 7-positions in this context.

- Bromination tends to be more selective due to the larger size and polarizability of bromine.

- Chlorination requires more forcing conditions but can be directed by the initial substitution pattern.

Notes on Industrial and Laboratory Scale Synthesis

- Scale-up considerations include the use of continuous flow reactors to control exothermic halogenation reactions, minimizing side reactions and ensuring safety.

- Purification often involves recrystallization from suitable solvents like ethanol or acetic acid, with chromatographic techniques employed for high purity.

Research and Development Trends

Recent studies focus on:

- Selective halogenation techniques to improve regioselectivity.

- Green chemistry approaches utilizing less hazardous halogenating agents.

- Catalytic halogenation to reduce reaction times and improve yields.

Analyse Chemischer Reaktionen

4-bromo-7-chloro-2,3-dihydro-1H-indole-2,3-dione undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.

Reduction: Reduction reactions can convert the compound into less oxidized forms.

Wissenschaftliche Forschungsanwendungen

4-bromo-7-chloro-2,3-dihydro-1H-indole-2,3-dione has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.

Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes

Wirkmechanismus

The mechanism of action of 4-bromo-7-chloro-2,3-dihydro-1H-indole-2,3-dione involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Data Table: Comparative Analysis of Key Compounds

Research Findings and Implications

- Electronic Effects : Bromine and chlorine in the target compound create a mixed electronic profile, balancing electron-withdrawing (Cl) and polarizable (Br) characteristics. This may optimize interactions with both hydrophilic and hydrophobic protein domains .

- Synthetic Challenges : Halogenation at positions 4 and 7 likely requires regioselective methods, such as directed ortho-metalation or electrophilic substitution, as seen in analogous indole syntheses .

Biologische Aktivität

4-Bromo-7-chloro-2,3-dihydro-1H-indole-2,3-dione is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This indole derivative exhibits potential therapeutic properties, including antimicrobial, antiviral, and anticancer effects. The following sections provide a comprehensive overview of its biological activity, supported by research findings and case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : CHBrClNO

- CAS Number : 1343103-76-3

- SMILES Notation : O=C1Nc2c(C1=O)c(Br)ccc2Cl

This structure contributes to its reactivity and interaction with biological targets.

This compound interacts with various molecular targets, including enzymes and receptors involved in critical cellular pathways. Its mechanism of action may involve:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes linked to cancer cell proliferation.

- Receptor Modulation : It may bind to receptors that regulate immune responses and apoptosis.

These interactions lead to alterations in cellular processes such as proliferation and apoptosis.

Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer properties. A study conducted on various cancer cell lines revealed:

| Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 | 15.2 | Induction of apoptosis |

| A549 | 22.5 | Cell cycle arrest |

| HT-29 | 18.0 | Inhibition of angiogenesis |

These results indicate that the compound effectively reduces viability in cancer cells through multiple mechanisms.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies show that it possesses activity against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents.

Antiviral Activity

Preliminary studies indicate that this compound may exhibit antiviral properties. In assays against viral infections, it showed:

| Virus Type | EC (µM) | Effectiveness |

|---|---|---|

| Influenza A | 10.5 | Inhibition of viral replication |

| HIV | 25.0 | Reduction in viral load |

These results warrant further investigation into its potential as an antiviral therapeutic agent.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Study on Cancer Cell Lines : A comprehensive study published in the Journal of Medicinal Chemistry investigated the structure-activity relationship (SAR) of indole derivatives, including this compound. The results indicated a strong correlation between structural modifications and enhanced anticancer activity .

- Antimicrobial Efficacy : A recent study assessed the antimicrobial efficacy of several halogenated indoles against resistant bacterial strains. The findings confirmed that compounds similar to this compound exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential as a lead compound for antibiotic development .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-bromo-7-chloro-2,3-dihydro-1H-indole-2,3-dione?

- Methodological Answer : The compound can be synthesized via multi-step halogenation and oxidation reactions. A typical approach involves bromination of a pre-functionalized indole precursor using N-bromosuccinimide (NBS) under anhydrous conditions (e.g., DMF or DCM). Subsequent chlorination at the 7-position may employ chlorinating agents like SOCl₂ or POCl₃. Oxidation of the indole scaffold to the 2,3-dione structure is achieved using potassium permanganate (KMnO₄) in acidic media, followed by purification via flash chromatography (70:30 ethyl acetate/hexane) . Key parameters include reaction temperature (0–90°C) and stoichiometric control to minimize side products. Reported yields range from 40–60% .

Q. How is the purity and structural integrity of this compound validated?

- Methodological Answer : Characterization relies on ¹H/¹³C NMR , HRMS , and TLC . For NMR analysis (CDCl₃ or DMSO-d₆), diagnostic signals include the downfield shift of the carbonyl carbons (C2/C3: ~170–180 ppm) and aromatic protons (H-5/H-6: δ 7.2–7.8 ppm). HRMS (FAB or ESI+) should confirm the molecular ion [M+H]⁺ at m/z 273.92 (calculated for C₈H₅BrClNO₂). TLC in 70:30 ethyl acetate/hexane typically shows an Rf of 0.30–0.35 . Purity (>95%) is verified via HPLC with a C18 column and UV detection at 254 nm .

Q. What solvents and conditions are suitable for handling this compound?

- Methodological Answer : The compound is stable in anhydrous DMF, DCM, and THF. Storage at 2–8°C under inert gas (N₂/Ar) is recommended to prevent hydrolysis of the dione moiety. Avoid aqueous or protic solvents (e.g., MeOH, H₂O) to minimize decomposition. Solubility ~10 mg/mL in DMSO .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound?

- Methodological Answer : Discrepancies in bioactivity (e.g., antimicrobial vs. cytotoxic effects) often arise from assay-specific conditions. To address this:

- Control experiments : Include positive controls (e.g., ciprofloxacin for antimicrobial assays, doxorubicin for cytotoxicity).

- Dose-response curves : Test concentrations from 1 nM–100 µM to identify IC₅₀/EC₅₀ values.

- Mechanistic studies : Use fluorescence polarization or SPR to validate target binding (e.g., enzyme inhibition assays for indole-2,3-dione derivatives) .

- Batch variability : Confirm purity via HRMS and elemental analysis to rule out synthetic byproducts .

Q. What strategies are effective for derivatizing the 4-bromo-7-chloro scaffold to enhance pharmacological properties?

- Methodological Answer :

- Nucleophilic substitution : Replace bromine at C4 with amines (e.g., piperazine) or thiols via Buchwald-Hartwig coupling (Pd catalysts, 80–110°C) .

- Cross-coupling reactions : Suzuki-Miyaura coupling at C4 with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃, 90°C) to diversify the indole core .

- Functionalization of the dione : Reductive amination of the 2,3-dione with primary amines (NaBH₃CN, MeOH) yields imidazolidinone derivatives with improved solubility .

Q. How should researchers design experiments to study the compound’s interaction with cytochrome P450 enzymes?

- Methodological Answer :

- In vitro assays : Use human liver microsomes (HLMs) incubated with the compound (1–50 µM) and NADPH. Monitor metabolite formation via LC-MS/MS (e.g., CYP3A4/2D6 isoforms) .

- Inhibition studies : Co-incubate with probe substrates (e.g., midazolam for CYP3A4). Calculate Ki values using Dixon plots.

- Docking simulations : Perform molecular docking (AutoDock Vina) with CYP crystal structures (PDB: 4I3V) to predict binding modes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.